3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde
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Overview
Description
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on the specific reaction or applicationThe molecular targets and pathways involved will vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
Uniqueness
3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the trifluoroethoxy group on the benzene ring, along with the reactive aldehyde group. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C9H6BrF3O2 |
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Molecular Weight |
283.04 g/mol |
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 |
InChI Key |
SKYJACZYTRJEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(F)(F)F |
Origin of Product |
United States |
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